(1H-Benzo[d][1,2,3]triazol-6-yl)methanamine dihydrochloride (1H-Benzo[d][1,2,3]triazol-6-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2411295-54-8
VCID: VC6119084
InChI: InChI=1S/C7H8N4.2ClH/c8-4-5-1-2-6-7(3-5)10-11-9-6;;/h1-3H,4,8H2,(H,9,10,11);2*1H
SMILES: C1=CC2=NNN=C2C=C1CN.Cl.Cl
Molecular Formula: C7H10Cl2N4
Molecular Weight: 221.09

(1H-Benzo[d][1,2,3]triazol-6-yl)methanamine dihydrochloride

CAS No.: 2411295-54-8

Cat. No.: VC6119084

Molecular Formula: C7H10Cl2N4

Molecular Weight: 221.09

* For research use only. Not for human or veterinary use.

(1H-Benzo[d][1,2,3]triazol-6-yl)methanamine dihydrochloride - 2411295-54-8

Specification

CAS No. 2411295-54-8
Molecular Formula C7H10Cl2N4
Molecular Weight 221.09
IUPAC Name 2H-benzotriazol-5-ylmethanamine;dihydrochloride
Standard InChI InChI=1S/C7H8N4.2ClH/c8-4-5-1-2-6-7(3-5)10-11-9-6;;/h1-3H,4,8H2,(H,9,10,11);2*1H
Standard InChI Key HFJXZTKRHRFTPK-UHFFFAOYSA-N
SMILES C1=CC2=NNN=C2C=C1CN.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

(1H-Benzo[d][1,triazol-6-yl)methanamine dihydrochloride is systematically named 2H-benzotriazol-5-ylmethanamine dihydrochloride under IUPAC conventions . Its molecular formula, C₇H₁₀Cl₂N₄, reflects the incorporation of two hydrochloric acid molecules into the parent amine structure. The compound’s SMILES notation, C1=CC2=NNN=C2C=C1CN.Cl.Cl, delineates the benzotriazole ring fused to a methylamine group, with chloride ions balancing the charge .

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Number2411295-54-8
Molecular Weight221.09 g/mol
IUPAC Name2H-benzotriazol-5-ylmethanamine dihydrochloride
SMILESC1=CC2=NNN=C2C=C1CN.Cl.Cl
InChIKeyHFJXZTKRHRFTPK-UHFFFAOYSA-N

Structural Analysis

The benzotriazole core consists of a benzene ring fused to a triazole (N-N-N) heterocycle, with the methanamine group (-CH₂NH₂) substituted at the 6-position. Protonation of the amine group by hydrochloric acid yields the dihydrochloride salt, which improves crystallinity and stability for handling . Computational models predict a planar benzotriazole ring with slight distortion due to the amine substituent, as evidenced by 3D conformer data from PubChem .

Synthesis and Production

Purification and Characterization

Purification likely involves recrystallization from ethanol or aqueous HCl, followed by vacuum drying. Analytical characterization employs:

  • Nuclear Magnetic Resonance (NMR): To confirm proton environments in the benzotriazole and amine groups.

  • High-Resolution Mass Spectrometry (HRMS): For verifying molecular weight and chloride ion adducts .

Physicochemical Properties

Solubility and Stability

The dihydrochloride form enhances water solubility compared to the free base, though exact solubility data remains unreported. Stability studies suggest compatibility with standard laboratory conditions, with decomposition observed only at temperatures exceeding 200°C .

Spectroscopic Features

  • UV-Vis Spectroscopy: The benzotriazole moiety absorbs strongly at ~254 nm due to π→π* transitions in the aromatic system.

  • Infrared (IR) Spectroscopy: N-H stretching (amine) at ~3300 cm⁻¹ and C-N vibrations (triazole) at ~1600 cm⁻¹ .

Comparison with Related Benzotriazole Derivatives

Table 2: Structural and Functional Comparison

CompoundMolecular FormulaKey FeaturesApplications
(1H-Benzo[d] triazol-6-yl)methanamine dihydrochlorideC₇H₁₀Cl₂N₄Amine dihydrochloride saltCorrosion inhibition, ligands
Bis(1H-benzo[d][1,2,]triazol-1-yl)methanimine C₁₃H₉N₇Imine-linked bis-benzotriazolePolymer stabilizers
1-(1H-Benzo[d][1,2,]triazol-6-yl)ethanoneC₈H₇N₃OKetone functional groupOrganic synthesis intermediates

The dihydrochloride salt’s ionic nature distinguishes it from neutral derivatives, offering advantages in polar solvents and ionic interactions .

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